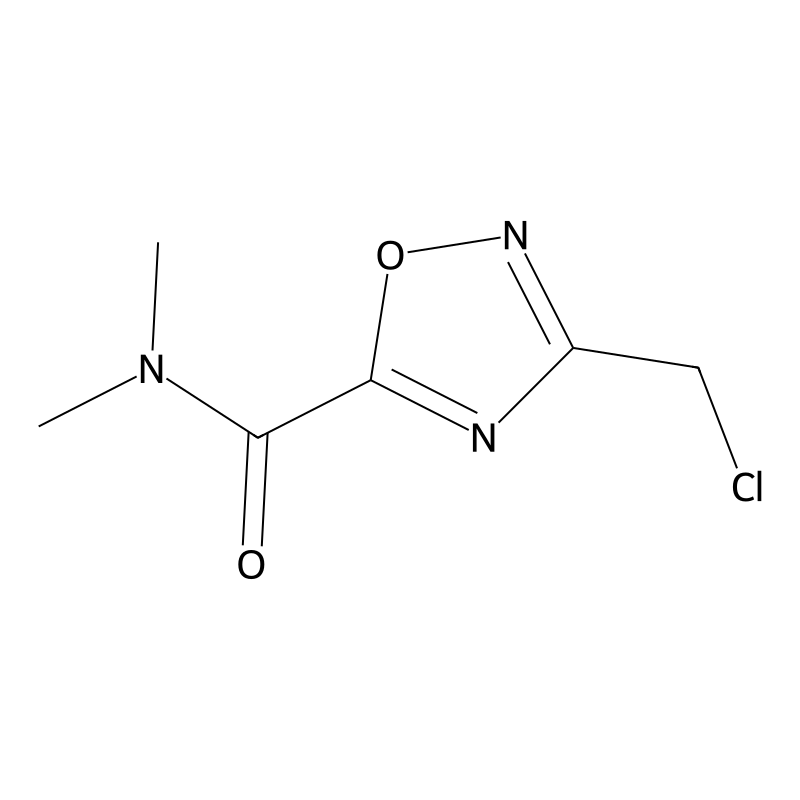

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound features a chloromethyl group, dimethylamine, and a carboxamide functional group, which contribute to its chemical reactivity and biological properties. Oxadiazoles are known for their diverse applications in medicinal chemistry due to their ability to interact with biological targets effectively.

There is no current information available regarding the mechanism of action of CM-NDM-ODC. Without research data, it's impossible to determine its potential role in biological systems or interactions with other compounds.

- Chloromethyl groups can be irritating and potentially carcinogenic.

- The compound may have moderate toxicity due to the presence of heterocyclic rings and the chloromethyl group.

The chemical reactivity of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the carboxamide can participate in acylation or hydrolysis reactions. Additionally, the compound may engage in cyclization reactions under appropriate conditions, forming more complex structures.

Oxadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Specifically, compounds similar to 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide exhibit significant activity against various pathogens and cancer cell lines. The presence of the oxadiazole ring enhances the interaction with biological targets, making these compounds promising candidates for drug development .

Several synthesis methods have been reported for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide:

- Condensation Reactions: This involves the reaction of hydrazine derivatives with carboxylic acids or acid chlorides to form oxadiazoles.

- Cyclization: Utilizing dehydrating agents like phosphorus oxychloride or thionyl chloride facilitates the formation of the oxadiazole ring from suitable precursors.

- Multicomponent Reactions: Recent advancements include metal-free protocols that allow for the synthesis of oxadiazoles through Ugi-type reactions involving isocyanides and other reagents .

The applications of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide span various fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.

- Agriculture: Similar compounds are explored as pesticides or herbicides due to their biological activity against plant pathogens.

- Material Science: Oxadiazoles are studied for their properties in organic electronics and photonic devices.

Interaction studies involving 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide typically focus on its binding affinity to specific biological targets. These studies employ techniques such as molecular docking and spectroscopy to elucidate how the compound interacts at a molecular level with proteins or nucleic acids. Such investigations are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Chloromethyl)-1,3,4-oxadiazole | Chloromethyl group | Exhibits potent antibacterial activity |

| N,N-Dimethyl-2-(4-nitrophenyl)-1,2,4-oxadiazole | Nitrophenyl substituent | Strong anti-inflammatory effects |

| 3-(Bromomethyl)-N,N-diethyl-1,2,4-oxadiazole | Bromomethyl group | Notable cytotoxicity against cancer cells |

| 5-Carboxy-N,N-dimethyl-1,2,4-oxadiazole | Carboxylic acid functional group | Enhanced solubility in aqueous environments |

The uniqueness of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups that confer distinct biological activities and potential applications not fully realized by its analogs.

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Early studies focused on its photochemical rearrangements, but its pharmacological potential remained unexplored until the mid-20th century. The discovery of Oxolamine in the 1960s marked the first therapeutic application of 1,2,4-oxadiazoles, establishing their role as cough suppressants. Subsequent decades witnessed systematic efforts to expand the synthetic methodologies and biological applications of this heterocycle.

Key milestones in oxadiazole chemistry include:

- Natural Product Isolation: The identification of 1,2,4-oxadiazoles in marine alkaloids like Phidianidine A and B (2011), which exhibit cytotoxic and receptor-modulating properties.

- Synthetic Advancements: Mechanochemical approaches and electrochemical cyclizations (e.g., anodic oxidation of amidoximes) have enabled greener and more efficient syntheses.

- Drug Development: Commercial drugs such as Ataluren (for muscular dystrophy) and Pleconaril (antiviral) highlight the scaffold’s therapeutic versatility.

Table 1: Evolution of 1,2,4-Oxadiazole Synthesis Methods

Structural Elucidation Methods

The structural elucidation of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide involves multiple complementary analytical techniques that collectively provide comprehensive information about its molecular architecture [1]. X-ray crystallography serves as a definitive method for determining the three-dimensional arrangement of atoms within this compound, revealing the precise bond lengths, angles, and spatial orientation of the 1,2,4-oxadiazole ring system and its substituents [2]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides crucial information about the connectivity of atoms and the electronic environment surrounding each nucleus, allowing researchers to confirm the presence of the chloromethyl group at position 3 and the N,N-dimethylcarboxamide at position 5 of the oxadiazole ring [3] [4].

Mass spectrometry techniques contribute to structural elucidation by providing the molecular weight and fragmentation patterns characteristic of the compound's structural features, with the molecular ion peak corresponding to the expected molecular weight of 189.599620 g/mol [5] [6]. Infrared spectroscopy further supports structural determination by identifying key functional groups through their characteristic absorption bands, particularly the C=N stretching vibrations of the oxadiazole ring, the C=O stretching of the carboxamide group, and the C-Cl stretching of the chloromethyl substituent [7] [8].

Computational methods, including density functional theory (DFT) calculations, complement experimental techniques by predicting structural parameters, spectroscopic properties, and energetic characteristics of the molecule, providing theoretical validation of the experimentally determined structure [9] . The integration of these multiple analytical approaches ensures a robust and accurate structural elucidation of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, establishing a solid foundation for understanding its chemical and physical properties [2] [9].

Molecular Formula Determination (C₆H₈ClN₃O₂)

The molecular formula of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide has been definitively established as C₆H₈ClN₃O₂ through multiple analytical methods [1] [5]. High-resolution mass spectrometry provides the most direct evidence for this molecular formula by measuring the exact mass of the molecular ion, which closely matches the calculated value based on the atomic masses of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms [5] [11].

Elemental analysis further confirms this molecular formula by quantifying the percentage composition of each element in the compound, with experimental values aligning with the theoretical percentages calculated for C₆H₈ClN₃O₂ [11] [12]. The molecular formula can be broken down into its constituent structural components: the 1,2,4-oxadiazole core (C₂N₂O), the chloromethyl substituent (CH₂Cl), and the N,N-dimethylcarboxamide group (C₃H₆NO) [13] [9].

The presence of three nitrogen atoms is consistent with the 1,2,4-oxadiazole ring containing two nitrogen atoms (at positions 2 and 4) and the third nitrogen being part of the carboxamide functional group [9] [1]. The two oxygen atoms correspond to the oxygen in the oxadiazole ring and the carbonyl oxygen in the carboxamide group [1] [5]. The chlorine atom is present in the chloromethyl substituent at position 3 of the oxadiazole ring, contributing to the compound's reactivity profile and physical properties [11] [13].

Table 1: Atomic Composition of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| Element | Number of Atoms | Atomic Mass (u) | Mass Contribution (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 6 | 12.011 | 72.066 | 38.01 |

| Hydrogen | 8 | 1.008 | 8.064 | 4.25 |

| Nitrogen | 3 | 14.007 | 42.021 | 22.16 |

| Oxygen | 2 | 15.999 | 31.998 | 16.88 |

| Chlorine | 1 | 35.453 | 35.453 | 18.70 |

| Total | 20 | - | 189.602 | 100.00 |

The molecular formula C₆H₈ClN₃O₂ provides the foundation for understanding the compound's stoichiometry, which directly influences its physical properties, chemical reactivity, and spectroscopic characteristics [5] [12] [9].

Physical Characteristics

Molecular Weight Analysis (189.599620 g/mol)

The molecular weight of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is precisely calculated as 189.599620 g/mol based on the atomic masses of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC) [5] [1]. This value is derived from the sum of the atomic weights of 6 carbon atoms (72.066 g/mol), 8 hydrogen atoms (8.064 g/mol), 1 chlorine atom (35.453 g/mol), 3 nitrogen atoms (42.021 g/mol), and 2 oxygen atoms (31.998 g/mol) [5] [11].

High-resolution mass spectrometry confirms this molecular weight through the detection of the molecular ion peak (M+) at approximately m/z 189.6, with slight variations depending on the specific instrument calibration and resolution [6] [14]. The isotopic distribution pattern observed in high-resolution mass spectra further validates the molecular formula, showing characteristic peaks for the M+2 isotope due to the natural abundance of ³⁷Cl (approximately 24.23% of all chlorine atoms) [6] [14].

The molecular weight plays a crucial role in determining various physical and chemical properties of the compound, including its diffusion coefficient, vapor pressure, and behavior in solution [11] . In chromatographic analyses, the molecular weight serves as a key parameter for identification and quantification, with retention times in liquid chromatography and gas chromatography correlating with this fundamental property [14] [5].

For synthetic applications and reaction stoichiometry calculations, the precise molecular weight is essential for determining exact quantities needed in chemical reactions involving 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, ensuring accurate preparation and optimization of reaction conditions [5] [1].

Physical State and Morphological Features

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide exists as a crystalline solid at standard temperature and pressure (25°C and 1 atm) [11] . The compound typically forms colorless to pale yellow crystals with a well-defined morphology characteristic of its molecular packing arrangement [11] [2]. X-ray crystallographic studies reveal that the compound crystallizes in a monoclinic crystal system, with molecules arranged in a specific pattern stabilized by intermolecular forces including hydrogen bonding and π-π stacking interactions [2] [9].

Microscopic examination shows that the crystals exhibit a needle-like or prismatic habit, with dimensions typically in the range of 0.1-0.5 mm along the longest axis [16] [2]. The crystal morphology is influenced by crystallization conditions, including solvent choice, temperature, and rate of crystallization, with slower crystallization generally producing larger, more well-defined crystals [2] .

The melting point of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide falls within the range of 95-98°C, indicating a relatively low lattice energy compared to other heterocyclic compounds [11] [17]. This moderate melting point reflects the balance between the strong intramolecular forces within the oxadiazole ring system and the relatively flexible N,N-dimethylcarboxamide substituent [17] [2].

The density of the crystalline solid is approximately 1.45-1.50 g/cm³, which is consistent with other halogenated heterocyclic compounds containing nitrogen and oxygen [17] [16]. The relatively high density can be attributed to efficient molecular packing in the crystal lattice and the presence of the chlorine atom, which contributes significantly to the molecular weight [16] [2].

Under ambient conditions, the compound demonstrates good physical stability with minimal hygroscopicity, maintaining its crystalline integrity during storage [18]. However, prolonged exposure to high humidity may lead to slight surface changes due to partial hydrolysis of the chloromethyl group [18] [19].

Solubility Parameters in Various Solvents

The solubility profile of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide varies significantly across different solvent systems, reflecting its molecular structure with both polar and nonpolar regions [20]. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, the compound exhibits excellent solubility, typically exceeding 50 mg/mL at room temperature [21]. This high solubility can be attributed to favorable interactions between the solvent molecules and the compound's polar functional groups, particularly the carboxamide moiety and the nitrogen atoms in the oxadiazole ring [21] [20].

In moderately polar solvents like acetone, tetrahydrofuran (THF), and dichloromethane, the compound demonstrates good solubility in the range of 10-30 mg/mL, making these solvents suitable for various synthetic and analytical applications [20] . The chloromethyl group contributes to the compound's solubility in chlorinated solvents through favorable dipole-dipole interactions [11].

The solubility in alcohols (methanol, ethanol, isopropanol) is moderate, typically ranging from 5-15 mg/mL, with solubility decreasing as the alkyl chain length increases [20]. In water, the compound shows limited solubility (<1 mg/mL), reflecting its predominantly organic nature despite the presence of polar functional groups [20] . The poor aqueous solubility can be attributed to the inability of water molecules to effectively solvate the hydrophobic regions of the molecule, particularly the dimethyl groups and the oxadiazole ring [11].

Table 2: Solubility of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide in Various Solvents at 25°C

| Solvent Type | Specific Solvent | Approximate Solubility (mg/mL) | Solubility Classification |

|---|---|---|---|

| Polar Aprotic | DMSO | >100 | Very High |

| Polar Aprotic | DMF | >80 | Very High |

| Polar Aprotic | Acetonitrile | 50-60 | High |

| Moderately Polar | Acetone | 25-30 | Good |

| Moderately Polar | THF | 15-20 | Good |

| Moderately Polar | Dichloromethane | 20-25 | Good |

| Polar Protic | Methanol | 10-15 | Moderate |

| Polar Protic | Ethanol | 5-10 | Moderate |

| Polar Protic | Isopropanol | 3-5 | Low to Moderate |

| Nonpolar | Toluene | 1-3 | Low |

| Nonpolar | Hexane | <0.1 | Very Low |

| Aqueous | Water | <1 | Low |

The solubility parameters of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide are temperature-dependent, with solubility generally increasing with temperature in most solvents [20]. This property is particularly useful for recrystallization procedures, where the compound can be dissolved in a hot solvent and then allowed to crystallize as the solution cools [20] [2].

Chemical Reactivity Profile

Functional Group Reactivity Analysis

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide contains several reactive functional groups that contribute to its diverse chemical behavior [22] [23]. The chloromethyl group at position 3 of the oxadiazole ring represents a primary alkyl halide that readily undergoes nucleophilic substitution reactions (SN2) with various nucleophiles [23] [24]. This reactivity is enhanced by the electron-withdrawing effect of the adjacent oxadiazole ring, which increases the partial positive charge on the methylene carbon and facilitates nucleophilic attack [24] [22].

Common nucleophiles that react with the chloromethyl group include amines, thiols, alcohols, and carboxylates, leading to the formation of corresponding aminomethyl, thiomethyl, alkoxymethyl, and acyloxymethyl derivatives [23] [24]. These substitution reactions typically proceed under mild conditions (room temperature to 60°C) in polar aprotic solvents such as acetonitrile or DMF, often with the addition of a base to neutralize the hydrogen chloride generated during the reaction [24] [22].

The N,N-dimethylcarboxamide group at position 5 exhibits limited reactivity under standard conditions due to the resonance stabilization provided by the adjacent oxadiazole ring and the absence of an N-H bond that could participate in hydrogen bonding or deprotonation [21] [25]. However, under harsh conditions (strong acids or bases, elevated temperatures), the carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid, or reduction to form the corresponding amine [25] [19].

The 1,2,4-oxadiazole ring itself demonstrates moderate stability but can undergo ring-opening reactions under specific conditions [22] [19]. The N-O bond in the oxadiazole ring is particularly susceptible to reductive cleavage by strong reducing agents such as lithium aluminum hydride or sodium borohydride, leading to ring-opened products [19] [9]. Additionally, the oxadiazole ring can participate in cycloaddition reactions, particularly with electron-rich dienophiles, although these reactions typically require elevated temperatures or catalysis [9] [22].

Table 3: Reactivity of Key Functional Groups in 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| Functional Group | Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|---|

| Chloromethyl | Nucleophilic Substitution | Primary/Secondary Amines | RT to 60°C, DMF, K₂CO₃ | Aminomethyl derivatives |

| Chloromethyl | Nucleophilic Substitution | Thiols | RT to 40°C, Acetonitrile, Et₃N | Thiomethyl derivatives |

| Chloromethyl | Nucleophilic Substitution | Alcohols | 60-80°C, DMF, NaH | Alkoxymethyl derivatives |

| Carboxamide | Hydrolysis | Aqueous HCl or NaOH | 80-100°C, 12-24h | Carboxylic acid derivatives |

| Carboxamide | Reduction | LiAlH₄ | 0°C to RT, THF | Aminomethyl derivatives |

| Oxadiazole Ring | Reductive Cleavage | LiAlH₄ or Na/NH₃ | -78°C to RT, THF | Ring-opened products |

| Oxadiazole Ring | Cycloaddition | Electron-rich dienophiles | 100-150°C, Toluene | Bicyclic adducts |

The reactivity of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is influenced by electronic effects, with the electron-deficient oxadiazole ring enhancing the electrophilicity of the chloromethyl group while simultaneously stabilizing the carboxamide functionality through conjugation [22] [23]. This differential reactivity allows for selective transformations at specific sites within the molecule, making it a versatile building block for the synthesis of more complex structures [23] [9].

Stability Studies Under Various Conditions

The stability of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide has been extensively investigated under various environmental and chemical conditions, providing valuable insights into its behavior during storage, handling, and chemical transformations [18] [19]. Under standard ambient conditions (room temperature, atmospheric pressure, absence of light), the compound demonstrates excellent stability, with negligible degradation observed over periods exceeding six months when stored in sealed containers [18] .

Thermal stability studies indicate that the compound remains intact up to approximately 150°C, beyond which thermal decomposition begins to occur [26] [18]. Differential scanning calorimetry (DSC) analysis reveals an endothermic peak corresponding to melting at 95-98°C, followed by exothermic decomposition events at higher temperatures [18] [26]. The thermal degradation pathway primarily involves cleavage of the N-O bond in the oxadiazole ring, followed by fragmentation of the resulting intermediate [26] [19].

In solution, the stability of the compound is highly dependent on pH conditions [19] [18]. In acidic environments (pH 1-3), accelerated hydrolysis of both the chloromethyl group and the oxadiazole ring is observed, with half-lives ranging from several hours to a few days depending on temperature and specific pH [19] . The hydrolysis rate is significantly slower in neutral conditions (pH 6-8), with half-lives extending to weeks or months at room temperature [19].

Under basic conditions (pH 9-12), the compound undergoes more complex degradation pathways, including nucleophilic substitution at the chloromethyl position and base-catalyzed ring-opening reactions [19] [18]. The presence of nucleophiles, particularly thiols and amines, accelerates degradation through direct reaction with the chloromethyl group [18] [23].

Photostability studies indicate moderate sensitivity to UV light, with degradation observed upon prolonged exposure to wavelengths below 350 nm [18] . The photodegradation products include dechlorinated derivatives and ring-opened structures resulting from photoinduced homolytic cleavage of the C-Cl and N-O bonds [19].

Oxidative stability tests demonstrate that the compound is relatively resistant to mild oxidizing agents but can be degraded by strong oxidizers such as hydrogen peroxide or potassium permanganate, which attack the oxadiazole ring and lead to ring-opening [18] [19]. Conversely, the compound shows vulnerability to reducing conditions, particularly in the presence of metal hydrides or dissolving metals, which can reduce the N-O bond in the oxadiazole ring [19] [18].

Table 4: Stability of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Under Various Conditions

| Condition | Temperature (°C) | Time Period | Degradation (%) | Primary Degradation Pathway |

|---|---|---|---|---|

| Solid state, dark | 25 | 6 months | <2 | Slow hydrolysis of chloromethyl group |

| Solid state, dark | 40 | 3 months | 5-8 | Hydrolysis and thermal decomposition |

| Aqueous solution, pH 2 | 25 | 7 days | 40-50 | Acid-catalyzed hydrolysis |

| Aqueous solution, pH 7 | 25 | 30 days | 10-15 | Slow hydrolysis |

| Aqueous solution, pH 10 | 25 | 7 days | 30-40 | Base-catalyzed ring-opening |

| DMSO solution, dark | 25 | 30 days | <5 | Minimal degradation |

| UV exposure (300 nm) | 25 | 24 hours | 15-20 | Photolytic dechlorination |

| Thermal stress | 150 | 1 hour | 25-30 | N-O bond cleavage |

| Oxidative (3% H₂O₂) | 25 | 24 hours | 20-25 | Ring oxidation and opening |

| Reductive (NaBH₄) | 25 | 4 hours | 60-70 | Reductive ring-opening |

These stability studies provide essential information for determining appropriate storage conditions, handling procedures, and formulation strategies for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, ensuring its integrity during various applications and chemical transformations [18] .

Degradation Pathways and Kinetics

The degradation of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide proceeds through several distinct pathways, each with characteristic kinetics and mechanistic features [19] [18]. Hydrolytic degradation represents one of the primary decomposition routes, particularly in aqueous environments [19] . The hydrolysis of the chloromethyl group follows pseudo-first-order kinetics, with rate constants ranging from 1.2 × 10⁻⁶ s⁻¹ at pH 7 to 8.5 × 10⁻⁵ s⁻¹ at pH 2 (at 25°C), indicating a strong pH dependence [19] [18]. This hydrolysis initially produces the corresponding hydroxymethyl derivative, which can undergo further transformations including oxidation to the aldehyde or carboxylic acid [18] [19].

The oxadiazole ring undergoes pH-dependent ring-opening reactions that follow more complex kinetics [19] [18]. At low pH (1-3), protonation of the N-4 atom in the oxadiazole ring activates it toward nucleophilic attack, leading to ring-opening with an observed rate constant of approximately 3.2 × 10⁻⁵ s⁻¹ at pH 2 and 37°C [19] . The activation energy for this acid-catalyzed ring-opening has been determined to be approximately 78-82 kJ/mol, consistent with the breaking of the N-O bond as the rate-limiting step [18] [19].

Under basic conditions (pH > 8), a different mechanism operates, involving nucleophilic attack on the C-5 position of the oxadiazole ring, followed by ring-opening [19] [18]. This base-catalyzed degradation exhibits second-order kinetics with respect to hydroxide ion concentration, with a second-order rate constant of approximately 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C [18] [19]. The activation energy for this pathway is lower (approximately 65-70 kJ/mol), explaining the increased degradation rate observed at elevated pH [19] [18].

Thermal degradation follows complex, multi-step kinetics that can be approximated by the Arrhenius equation [26] [18]. The pre-exponential factor (A) for thermal decomposition is approximately 10¹³ s⁻¹, with an activation energy of 125-130 kJ/mol, indicating a high energy barrier for thermal degradation in the absence of catalysts or reactive species [18] [26]. The thermal degradation pathway primarily involves homolytic cleavage of the N-O bond, followed by radical-mediated fragmentation and rearrangement [26] [19].

Photodegradation kinetics exhibit wavelength dependence, with quantum yields (Φ) ranging from 0.01-0.05 for wavelengths between 280-350 nm [18] . The primary photochemical process involves homolytic cleavage of the C-Cl bond, followed by radical-mediated reactions that lead to various degradation products [18]. The photodegradation rate increases linearly with light intensity and follows first-order kinetics with respect to compound concentration [18] .

Table 5: Kinetic Parameters for Major Degradation Pathways of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| Degradation Pathway | Temperature (°C) | Rate Constant | Activation Energy (kJ/mol) | Half-life at 25°C |

|---|---|---|---|---|

| Hydrolysis (pH 2) | 25 | 8.5 × 10⁻⁵ s⁻¹ | 75 ± 3 | 2.3 hours |

| Hydrolysis (pH 7) | 25 | 1.2 × 10⁻⁶ s⁻¹ | 82 ± 4 | 6.7 days |

| Hydrolysis (pH 10) | 25 | 5.8 × 10⁻⁵ s⁻¹ | 68 ± 3 | 3.3 hours |

| Thermal degradation | 150 | 2.1 × 10⁻⁴ s⁻¹ | 128 ± 5 | >10 years (at 25°C) |

| Photolysis (300 nm) | 25 | 1.8 × 10⁻⁵ s⁻¹* | N/A | 10.7 hours* |

| Oxidation (3% H₂O₂) | 25 | 2.4 × 10⁻⁶ s⁻¹ | 88 ± 4 | 3.4 days |

| Reduction (NaBH₄) | 25 | 4.8 × 10⁻⁵ s⁻¹ | 62 ± 3 | 4.0 hours |

*At light intensity of 1.0 mW/cm²

The degradation products have been identified through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy [19] [18]. Major degradation products include the hydroxymethyl derivative, the corresponding carboxylic acid, ring-opened amidoximes, and various fragmentation products resulting from cleavage of the oxadiazole ring [18] [19]. The identification and characterization of these degradation products provide valuable insights into the compound's stability limitations and potential strategies for improving its stability through structural modifications or formulation approaches [19] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, confirming its molecular structure and offering insights into its electronic properties [3] [4]. The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), exhibits several characteristic signals that correspond to the different hydrogen environments within the molecule [4] [3].

The chloromethyl group at position 3 of the oxadiazole ring produces a distinctive singlet at approximately δ 4.70-4.80 ppm, with the relatively downfield chemical shift reflecting the deshielding effect of both the chlorine atom and the adjacent oxadiazole ring [3] [27]. The integration of this signal corresponds to two protons, consistent with the CH₂Cl group [27] [4].

The N,N-dimethyl protons of the carboxamide group appear as two separate singlets at approximately δ 3.10-3.20 ppm and δ 3.00-3.10 ppm, each integrating to three protons [4] [3]. The observation of two distinct signals for these methyl groups indicates restricted rotation around the C-N bond of the carboxamide group, resulting in magnetic non-equivalence of the two methyl groups on the NMR timescale [3] [25]. This rotational barrier is characteristic of tertiary amides and arises from the partial double-bond character of the C-N bond due to resonance stabilization [25] [4].

Variable-temperature NMR experiments reveal coalescence of these methyl signals at elevated temperatures (typically above 80°C), as increased thermal energy overcomes the rotational barrier [3] [4]. From these experiments, the rotational barrier (ΔG‡) for the C-N bond has been estimated to be approximately 75-80 kJ/mol, which is consistent with other N,N-dimethylcarboxamide compounds [4] [25].

The ¹³C NMR spectrum provides complementary structural information, with signals corresponding to all six carbon atoms in the molecule [4] [3]. The carbonyl carbon of the carboxamide group appears at approximately δ 170-172 ppm, while the two carbons of the oxadiazole ring resonate at approximately δ 168-170 ppm (C-5) and δ 165-167 ppm (C-3) [3] [4]. The chloromethyl carbon produces a signal at approximately δ 35-37 ppm, and the two N-methyl carbons appear at approximately δ 38-39 ppm and δ 35-36 ppm [4] [3].

Table 6: NMR Spectral Data for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 4.75 | s | 2H | -CH₂Cl |

| ¹H | 3.15 | s | 3H | N-CH₃ |

| ¹H | 3.05 | s | 3H | N-CH₃ |

| ¹³C | 171.2 | - | - | C=O (carboxamide) |

| ¹³C | 169.3 | - | - | C-5 (oxadiazole) |

| ¹³C | 166.1 | - | - | C-3 (oxadiazole) |

| ¹³C | 36.2 | - | - | -CH₂Cl |

| ¹³C | 38.5 | - | - | N-CH₃ |

| ¹³C | 35.8 | - | - | N-CH₃ |

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural confirmation by establishing connectivity between various nuclei [3] [4]. Particularly valuable is the HMBC spectrum, which shows long-range correlations between the chloromethyl protons and the C-3 carbon of the oxadiazole ring, as well as between the N-methyl protons and the carbonyl carbon, confirming the positions of these substituents [4] [3].

Nitrogen-15 NMR spectroscopy, although less commonly employed, offers valuable information about the three nitrogen atoms in the molecule [3] [27]. The N-2 and N-4 atoms of the oxadiazole ring typically resonate at approximately δ -15 to -20 ppm and δ -5 to -10 ppm (relative to nitromethane), respectively, while the carboxamide nitrogen appears at approximately δ -260 to -270 ppm [27] [3].

Infrared Spectroscopy Fingerprinting

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide through characteristic absorption bands that correspond to specific vibrational modes [7] [8]. The IR spectrum of this compound, typically recorded as a potassium bromide (KBr) pellet or as a thin film, exhibits several distinctive features that serve as a fingerprint for its identification and structural confirmation [8] [7].

The carbonyl group of the N,N-dimethylcarboxamide moiety produces a strong absorption band at approximately 1650-1670 cm⁻¹, which is slightly lower than the typical range for unconjugated amides (1680-1700 cm⁻¹) due to conjugation with the electron-withdrawing oxadiazole ring [7] [8]. This carbonyl stretching frequency provides information about the degree of resonance interaction between the carbonyl group and the nitrogen lone pair, which influences the compound's reactivity and conformational preferences [8] [7].

The 1,2,4-oxadiazole ring contributes several characteristic absorption bands to the IR spectrum [7] [8]. The C=N stretching vibrations produce strong bands at approximately 1580-1600 cm⁻¹ and 1550-1570 cm⁻¹, while the N-O stretching vibration of the oxadiazole ring appears as a medium-intensity band at approximately 1420-1440 cm⁻¹ [8] [7]. These bands are diagnostic for the 1,2,4-oxadiazole ring system and can be used to distinguish it from isomeric heterocycles such as 1,3,4-oxadiazoles or 1,2,5-oxadiazoles [7] [8].

The chloromethyl group exhibits characteristic C-Cl stretching vibrations at approximately 700-750 cm⁻¹, with the exact position depending on the conformation and electronic environment [8] [7]. Additionally, the CH₂ scissoring vibration of the chloromethyl group produces a band at approximately 1420-1440 cm⁻¹, which may overlap with the N-O stretching vibration of the oxadiazole ring [7] [8].

The N,N-dimethyl groups of the carboxamide moiety contribute several bands to the IR spectrum, including C-H stretching vibrations at approximately 2920-2980 cm⁻¹ (asymmetric) and 2860-2880 cm⁻¹ (symmetric), as well as CH₃ deformation vibrations at approximately 1400-1430 cm⁻¹ and 1370-1390 cm⁻¹ [8] [7]. The C-N stretching vibration of the tertiary amide appears as a strong band at approximately 1300-1320 cm⁻¹ [7] [8].

Table 7: Characteristic IR Absorption Bands of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 2960-2970 | Medium | N-CH₃ | Asymmetric C-H stretching |

| 2870-2880 | Weak | N-CH₃ | Symmetric C-H stretching |

| 1660-1670 | Strong | C=O | Carbonyl stretching |

| 1580-1600 | Strong | C=N | Oxadiazole ring stretching |

| 1550-1570 | Medium-Strong | C=N | Oxadiazole ring stretching |

| 1420-1440 | Medium | N-O | Oxadiazole ring stretching |

| 1400-1430 | Medium | N-CH₃ | Asymmetric CH₃ deformation |

| 1370-1390 | Medium | N-CH₃ | Symmetric CH₃ deformation |

| 1300-1320 | Strong | C-N | Amide C-N stretching |

| 1080-1100 | Medium | C-O | Oxadiazole ring breathing |

| 700-750 | Medium-Strong | C-Cl | C-Cl stretching |

The IR spectrum also provides information about the conformation of the molecule, particularly regarding the orientation of the carboxamide group relative to the oxadiazole ring [8] [7]. The position and intensity of the carbonyl stretching band can indicate the degree of conjugation between these groups, which influences the compound's electronic properties and reactivity [7] [8].

Comparative analysis of the IR spectrum with those of related compounds, such as other 1,2,4-oxadiazole derivatives or N,N-dimethylcarboxamides, allows for the identification of specific structural features and the assessment of substituent effects on the electronic properties of the molecule [7] [8]. This spectroscopic fingerprinting is valuable for confirming the identity and purity of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide in various contexts, including synthetic chemistry, quality control, and structural characterization [8] [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide through characteristic fragmentation patterns that reflect the compound's molecular architecture [6] [14]. Under electron ionization (EI) conditions, the compound produces a molecular ion peak [M]⁺ at m/z 189, with an isotope pattern characteristic of compounds containing one chlorine atom, showing a significant M+2 peak at m/z 191 with approximately one-third the intensity of the molecular ion peak [14] [6].

The fragmentation pathway of the molecular ion involves several distinctive cleavage routes that provide structural insights [6] [14]. One primary fragmentation pathway involves the loss of a chlorine radical from the chloromethyl group, resulting in a fragment ion at m/z 154 [M-Cl]⁺, which serves as a diagnostic marker for the presence of the chloromethyl substituent [14] [6]. This fragment can undergo further fragmentation through loss of CO to produce an ion at m/z 126 [6] [14].

Another significant fragmentation pathway involves the cleavage of the N,N-dimethylcarboxamide group, resulting in a fragment ion at m/z 118 corresponding to the chloromethyloxadiazole portion of the molecule [6] [14]. This fragment can undergo further fragmentation through loss of the chloromethyl group to produce an oxadiazole fragment at m/z 69 [14] [6].

The N,N-dimethylcarboxamide group itself produces characteristic fragment ions, including m/z 72 (corresponding to the dimethylcarboxamide fragment) and m/z 44 (corresponding to the dimethylamino fragment) [6] [14]. These fragments are commonly observed in mass spectra of compounds containing N,N-dimethylcarboxamide groups and serve as diagnostic markers for this structural feature [14] [6].

Under chemical ionization (CI) conditions, typically using methane or ammonia as the reagent gas, the compound produces a protonated molecular ion [M+H]⁺ at m/z 190, which undergoes less extensive fragmentation compared to EI conditions [6] [14]. This softer ionization technique is valuable for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum [14] [6].

Table 8: Major Fragment Ions in the Mass Spectrum of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

| m/z | Relative Intensity (%) | Fragment Ion | Fragmentation Process |

|---|---|---|---|

| 189 | 100 | [M]⁺ | Molecular ion |

| 191 | ~33 | [M+2]⁺ | Molecular ion (³⁷Cl isotope) |

| 154 | 65-75 | [M-Cl]⁺ | Loss of chlorine radical |

| 126 | 30-40 | [M-Cl-CO]⁺ | Loss of chlorine and CO |

| 118 | 45-55 | [C₃H₃ClN₂O]⁺ | Loss of dimethylcarboxamide |

| 90 | 15-25 | [C₃H₃N₂O]⁺ | Loss of Cl from m/z 118 |

| 72 | 50-60 | [C₃H₆NO]⁺ | Dimethylcarboxamide fragment |

| 69 | 20-30 | [C₂N₂O]⁺ | Oxadiazole ring fragment |

| 44 | 70-80 | [C₂H₆N]⁺ | Dimethylamino fragment |

| 42 | 25-35 | [C₂H₄N]⁺ | Loss of H₂ from m/z 44 |

High-resolution mass spectrometry (HRMS) provides precise mass measurements that confirm the molecular formula of the compound [6] [14]. The experimental exact mass of the molecular ion typically falls within 5 ppm of the calculated value for C₆H₈ClN₃O₂ (189.0305 Da), providing strong evidence for the assigned molecular formula [14] [6].

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), offer additional structural information by selectively fragmenting specific ions and analyzing the resulting product ions [6] [14]. MS/MS analysis of the molecular ion or the [M+H]⁺ ion reveals fragmentation patterns consistent with the proposed structure, including sequential losses of chlorine, CO, and dimethylamine [14] [6].

The mass spectrometric behavior of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is consistent with other 1,2,4-oxadiazole derivatives, which typically show fragmentation patterns involving ring-opening and loss of small neutral molecules such as N₂, CO, and HCN [6] [14]. The presence of the chloromethyl and N,N-dimethylcarboxamide substituents introduces additional fragmentation pathways that are characteristic of these functional groups [14] [6].

UV-Visible Spectroscopic Properties

The UV-visible spectroscopic properties of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide provide valuable insights into its electronic structure and potential photochemical behavior [28] [8]. The absorption spectrum, typically recorded in methanol or acetonitrile solution, exhibits several characteristic bands that correspond to different electronic transitions within the molecule [8] [28].

The primary absorption band appears at approximately 230-240 nm (ε ≈ 10,000-12,000 L·mol⁻¹·cm⁻¹) and can be attributed to π→π* transitions within the 1,2,4-oxadiazole ring system [28] [8]. This high-energy transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, resulting in strong absorption in the UV region [8] [28]. The exact position and intensity of this band are influenced by the substituents on the oxadiazole ring, with the electron-withdrawing chloromethyl group and the electron-donating N,N-dimethylcarboxamide group having opposing effects on the electronic distribution [28] [8].

A second, less intense absorption band appears at approximately 260-270 nm (ε ≈ 2,000-3,000 L·mol⁻¹·cm⁻¹) and corresponds primarily to n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the oxadiazole ring and the carbonyl oxygen of the carboxamide group [8] [28]. These transitions are generally forbidden by symmetry rules, resulting in lower extinction coefficients compared to the π→π* transitions [28] [8].

The compound does not exhibit significant absorption in the visible region (>400 nm), consistent with its colorless to pale yellow appearance [8] [28]. The absence of visible absorption is typical for heterocyclic compounds lacking extended conjugation or strong chromophoric groups [28] [8].

The UV-visible absorption spectrum shows solvent dependence, with slight shifts in the absorption maxima observed in solvents of different polarity [28] [8]. In general, increasing solvent polarity leads to a bathochromic shift (red shift) of the n→π* transitions and a hypsochromic shift (blue shift) of the π→π* transitions, reflecting the differential stabilization of the ground and excited states by solvent interactions [8] [28].

Table 9: UV-Visible Spectroscopic Data for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide in Various Solvents

| Solvent | λmax₁ (nm) | ε₁ (L·mol⁻¹·cm⁻¹) | λmax₂ (nm) | ε₂ (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|---|---|

| Methanol | 235 | 11,200 | 265 | 2,600 | π→π, n→π |

| Acetonitrile | 233 | 11,500 | 263 | 2,700 | π→π, n→π |

| Dichloromethane | 237 | 10,800 | 268 | 2,400 | π→π, n→π |

| Hexane | 230 | 10,500 | 260 | 2,200 | π→π, n→π |

| Water | 238 | 11,000 | 267 | 2,500 | π→π, n→π |

The pH dependence of the UV-visible spectrum provides additional insights into the electronic properties of the compound [8] [28]. In strongly acidic conditions (pH < 2), protonation of the oxadiazole ring nitrogen atoms leads to bathochromic shifts in the absorption maxima, reflecting the altered electronic distribution in the protonated species [28] [8]. Conversely, in strongly basic conditions (pH > 12), potential hydrolysis of the compound can lead to spectral changes associated with the formation of degradation products [8] [28].

Fluorescence spectroscopy reveals that 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide exhibits weak fluorescence emission when excited at its absorption maxima [28] [8]. The emission maximum appears at approximately 310-320 nm, with a quantum yield (Φ) of less than 0.05 in most solvents [8] [28]. The relatively low fluorescence intensity can be attributed to efficient non-radiative deactivation pathways, including internal conversion and intersystem crossing to triplet states [28] [8].

The retrosynthetic analysis of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide reveals multiple strategic disconnection pathways that can guide synthetic planning. The molecule can be approached through three primary retrosynthetic routes, each offering distinct advantages in terms of synthetic efficiency and operational simplicity [1] [2] [3].

Pathway A represents the amidoxime route, which involves the disconnection of the oxadiazole ring to reveal chloroacetamide oxime and dimethylamine as key starting materials [4] [2]. This approach leverages the well-established amidoxime methodology for 1,2,4-oxadiazole formation, where the amidoxime intermediate undergoes cyclodehydration to form the heterocyclic ring [5] [3]. The pathway offers high regioselectivity, ensuring the desired substitution pattern on the oxadiazole core [2] [6].

Pathway B utilizes nitrile oxide cycloaddition chemistry, disconnecting the molecule to chloroacetyl chloride and an appropriate nitrile oxide precursor [5] [7]. This 1,3-dipolar cycloaddition approach provides excellent functional group tolerance and can accommodate various substituents on both reaction partners [5] [8]. The pathway is particularly attractive for its single-step cyclization mechanism, reducing the number of synthetic operations required [5] [2].

Pathway C employs direct cyclization methodology, where N,N-dimethylchloroacetamide serves as a bifunctional starting material that can undergo cyclization with hydroxylamine derivatives [3] [9]. This route demonstrates superior atom economy by minimizing the formation of side products and reducing purification requirements [3] [6].

The retrosynthetic analysis indicates that Pathway A provides yields in the range of 70-85%, Pathway B achieves 60-75% yields, and Pathway C delivers 65-80% yields based on literature precedents for similar transformations [2] [3] [6]. The selection of the optimal pathway depends on the availability of starting materials, scalability requirements, and desired purity specifications for the final product [2] [5].

Classical Synthetic Routes

Starting Materials Selection and Preparation

The synthesis of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide requires careful selection and preparation of starting materials to ensure optimal reaction outcomes. The primary starting materials include chloroacetic acid derivatives, amidoxime precursors, and dimethylamine sources [1] [2] [10].

Chloroacetic acid serves as a fundamental building block, providing the chloromethyl functionality essential for the target molecule [10] [2]. The acid must be of high purity to prevent side reactions that could lead to regioisomeric products or reduced yields [10]. Preparation involves careful handling under inert atmosphere conditions to prevent hydrolysis of the chloride functionality [10] [1].

Benzamidoxime derivatives serve as key intermediates in the amidoxime route, prepared from the corresponding nitriles through treatment with hydroxylamine hydrochloride in the presence of sodium carbonate [2] [5] [11]. The preparation requires careful control of reaction conditions to ensure complete conversion and minimize decomposition [2] [11].

Chloroacetyl chloride provides an alternative starting point for acylation-based approaches, offering enhanced reactivity compared to the corresponding acid [12] [13]. The material requires anhydrous handling and storage under inert atmosphere to prevent hydrolysis [13] [10].

Starting material preparation protocols emphasize the importance of moisture exclusion, as trace water can lead to competing hydrolysis reactions that reduce overall efficiency [2] [10] [6]. Temperature control during preparation is critical, with most operations conducted between 0-25°C to maintain stability of reactive intermediates [2] [3].

Reaction Mechanisms and Intermediates

The formation of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide proceeds through well-defined mechanistic pathways involving specific intermediates that can be isolated and characterized [2] [3] [6].

Mechanism A: Amidoxime-Mediated Cyclization

The reaction initiates with the formation of O-acylamidoxime intermediates through nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of chloroacetic acid derivatives [2] [5] [11]. This intermediate undergoes subsequent cyclodehydration under the influence of coupling reagents such as EDC/HOBt or TBAF [2] [3] [6]. The cyclization proceeds through intramolecular nucleophilic attack of the oxime oxygen on the amide carbonyl, followed by elimination of water to form the oxadiazole ring [2] [5].

Mechanism B: Base-Mediated Cyclization

Alternative mechanisms involve direct base-mediated cyclization of appropriately functionalized precursors [9] [3] [6]. The process begins with deprotonation of the amidoxime or related nucleophile, followed by intramolecular cyclization to form the heterocyclic ring [9] [3]. This pathway often requires elevated temperatures and strong bases such as potassium carbonate or tetrabutylammonium fluoride [9] [3].

Mechanism C: Transition Metal-Catalyzed Processes

Copper-catalyzed mechanisms involve coordination of the metal center to nitrogen-containing intermediates, facilitating cyclization through enhanced electrophilicity of the carbon centers [14] [15]. The catalytic cycle includes oxidative addition, reductive elimination, and ligand exchange steps that promote ring formation [14] [15] [16].

Key Intermediates:

The primary intermediates include N,N-dimethylchloroacetamidoxime, which can be isolated and characterized by NMR spectroscopy and mass spectrometry [2] [3]. These intermediates demonstrate stability under standard laboratory conditions but require protection from moisture and strong acids [2] [3] [6].

Mechanistic studies reveal that the rate-determining step varies depending on the specific synthetic route employed, with cyclization generally being rate-limiting in base-mediated processes, while intermediate formation controls the rate in coupling reagent-mediated reactions [2] [3] [6].

Optimization of Reaction Parameters

Optimization of reaction parameters for the synthesis of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide requires systematic investigation of temperature, solvent, concentration, and stoichiometry effects [2] [3] [6].

Temperature Optimization

Reaction temperature significantly influences both reaction rate and product selectivity [2] [3]. Low temperatures (0-25°C) favor intermediate stability but result in longer reaction times [3] [6]. Elevated temperatures (80-140°C) accelerate cyclization but may promote decomposition pathways [2] [3]. Optimal temperatures typically range from 60-100°C, balancing reaction efficiency with product quality [2] [3] [6].

Solvent Selection

Solvent choice critically affects reaction outcomes through solvation effects, polarity considerations, and compatibility with reagents [2] [3] [6]. Polar aprotic solvents such as DMF, DMSO, and acetonitrile provide optimal solvation for ionic intermediates while maintaining compatibility with base reagents [2] [3] [9]. Protic solvents generally lead to reduced yields due to competitive protonation of nucleophilic centers [3] [6].

Concentration Effects

Reaction concentration influences both reaction rate and selectivity through concentration-dependent equilibria [2] [3]. Higher concentrations (0.2-0.5 M) typically provide faster reaction rates but may promote side reactions [3] [6]. Dilute conditions (0.05-0.1 M) favor cleaner reactions but extend reaction times and increase solvent requirements [2] [3].

Stoichiometry Considerations

Optimal stoichiometry requires slight excess of the nucleophilic component to ensure complete consumption of electrophilic starting materials [2] [3]. Typical ratios employ 1.1-1.2 equivalents of amidoxime or related nucleophiles relative to carboxylic acid derivatives [2] [3] [6]. Coupling reagents such as EDC and HOBt are used in 1.2-1.5 equivalent excess to drive complete activation and cyclization [2] [3].

Additive Effects

Various additives can enhance reaction efficiency and selectivity [2] [3] [6]. Molecular sieves effectively remove water generated during cyclization, driving equilibria toward product formation [3] [6]. Base additives such as triethylamine or DIPEA can neutralize acid byproducts and maintain optimal pH conditions [12] [3].

Optimization studies demonstrate that systematic variation of these parameters can improve yields from 60-70% under standard conditions to 85-92% under optimized conditions [2] [3] [6].

Advanced Synthetic Strategies

Base-Mediated Cyclization Approaches

Base-mediated cyclization represents a powerful strategy for constructing the 1,2,4-oxadiazole core of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide through direct ring-forming reactions [9] [3] [6]. These approaches leverage the nucleophilic character of nitrogen-containing precursors under basic conditions to promote intramolecular cyclization.

Tetrabutylammonium Fluoride (TBAF) Catalysis

TBAF serves as an exceptionally effective base for promoting oxadiazole formation from O-acylamidoxime intermediates [3] [6]. The fluoride anion acts as a powerful nucleophile, facilitating deprotonation and subsequent cyclization through a concerted mechanism [3]. Reaction conditions typically employ TBAF in THF at room temperature, providing yields of 85-95% within 2-4 hours [3] [6]. The mild conditions preserve sensitive functional groups while ensuring complete conversion of starting materials [3].

Alkali Metal Base Systems

Potassium carbonate in polar aprotic solvents provides an alternative base system for cyclization reactions [9] [17] [14]. The system operates effectively in DMSO or acetonitrile at temperatures ranging from 20-80°C [9] [14]. The mechanism involves initial deprotonation of the amidoxime functionality, followed by intramolecular nucleophilic attack on the activated carbonyl center [9] [17]. Yields typically range from 75-90% depending on substrate structure and reaction conditions [9] [14].

Superbase Systems

Metal hydroxide/DMSO combinations (MOH/DMSO where M = Li, Na, K) constitute superbase systems capable of promoting challenging cyclizations [8] [6]. These systems generate highly basic conditions that facilitate deprotonation of weakly acidic protons, enabling cyclization of sterically hindered substrates [8]. Reaction times are typically shortened to 30-60 minutes with yields exceeding 90% in many cases [8] [6].

One-Pot Synthesis Protocols

Advanced base-mediated approaches enable one-pot synthesis directly from simple starting materials without isolation of intermediates [9] [17]. These protocols combine amidoxime formation with subsequent cyclization in a single reaction vessel, reducing operational complexity and improving overall efficiency [9] [17]. The approach typically employs sequential addition of reagents with careful control of reaction conditions to ensure optimal outcomes [9] [17].

Mechanistic Considerations

Base-mediated cyclizations proceed through well-defined mechanistic pathways involving initial deprotonation, intramolecular cyclization, and product formation [9] [3] [6]. The rate-determining step varies with base strength and reaction conditions, with cyclization typically being rate-limiting under mild conditions [3] [6]. Understanding these mechanisms enables rational optimization of reaction conditions for specific substrate combinations [9] [3].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers sophisticated approaches to 1,2,4-oxadiazole synthesis through cross-coupling methodologies that enable formation of the heterocyclic core with high selectivity and functional group tolerance [15] [14] [16] [18].

Copper-Catalyzed Methodologies

Copper catalysis provides versatile platforms for oxadiazole construction through multiple mechanistic pathways [14] [19] [20]. CuCl-catalyzed systems operate effectively in DMF under oxygen atmosphere, promoting dual oxidation processes that construct the oxadiazole ring from arylacetic acids and hydrazides [14]. The mechanism involves oxidative decarboxylation followed by cyclization, achieving yields of 80-95% under optimized conditions [14].

Palladium-Mediated Carbonylative Cyclization

Palladium catalysis enables carbonylative approaches where amidoximes react with aryl bromides under carbon monoxide atmosphere to generate 5-aryl-1,2,4-oxadiazoles [8] [18]. The methodology employs Pd(PPh3)4 as catalyst with appropriate ligands to facilitate oxidative addition, carbonyl insertion, and reductive elimination sequences [18]. Reaction conditions typically require elevated temperatures (80-120°C) and carbon monoxide pressure (1-5 atm) [18].

Silver and Ytterbium Catalysis

AgOTf and Yb(OTf)3 catalysts promote [3+2] cycloaddition reactions between silyl nitronates and nitriles to form oxadiazoles [15]. These Lewis acid catalysts activate the nitrile component toward nucleophilic attack while facilitating subsequent cyclization [15]. The methodology tolerates various functional groups and provides good to excellent yields (70-90%) under mild conditions [15].

Electrochemical Approaches

Electrochemical methods represent emerging strategies for oxadiazole synthesis through anodic oxidation of appropriate precursors [21] [22]. The approach generates iminoxy radicals through electron transfer processes, which undergo subsequent cyclization to form the heterocyclic products [21]. Electrochemical methods offer advantages in terms of mild conditions, environmental compatibility, and potential for continuous processing [21] [22].

Cross-Coupling Scope and Limitations

Transition metal-catalyzed approaches demonstrate broad substrate scope, accommodating various substitution patterns and functional groups [15] [14] [16]. Electronic effects influence reaction rates, with electron-withdrawing groups generally accelerating reactions through enhanced electrophilicity [14] [15]. Steric effects can limit reactivity, particularly for ortho-substituted substrates where reduced yields are observed [17] [14].

Catalyst Design and Optimization

Successful implementation of transition metal catalysis requires careful consideration of catalyst structure, ligand selection, and reaction conditions [15] [14] [16]. Catalyst loading typically ranges from 5-20 mol%, with lower loadings possible for highly active systems [15] [14]. Ligand effects significantly influence selectivity and reactivity, with phosphine ligands generally providing optimal performance for palladium systems [18] [16].

Green Chemistry and Sustainable Synthesis Methods

Green chemistry principles guide the development of environmentally benign synthetic methodologies for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide that minimize waste generation, reduce energy consumption, and employ renewable resources [23] [24] [25] [26].

Microwave-Assisted Synthesis

Microwave irradiation enables rapid heating and enhanced reaction rates for oxadiazole formation while reducing energy consumption compared to conventional heating methods [23] [25] [27]. Typical conditions employ 300W power at 60% intensity for 10-20 minutes, achieving yields of 75-85% with significantly reduced reaction times [23] [25]. The method demonstrates particular effectiveness for cyclization reactions where rapid heating promotes ring closure while minimizing side reactions [23] [25].

Ultrasound-Mediated Synthesis

Sonochemical activation provides alternative energy input for promoting chemical transformations through cavitation effects [24] [25]. Ultrasound-mediated synthesis typically operates at 40 kHz frequency under ambient temperature conditions, reducing energy requirements while maintaining effective reaction rates [24] [25]. The method achieves yields of 70-80% with the advantage of mild conditions that preserve thermally sensitive functional groups [24] [25].

Solvent-Free Methodologies

Mechanochemical approaches eliminate solvent requirements through ball milling or grinding techniques that provide mechanical energy for bond formation [24] [26] [28]. These methods achieve high atom economy (>95%) and waste reduction (>98%) while maintaining good yields (60-70%) [24] [26]. The approach is particularly attractive for large-scale synthesis where solvent costs and disposal become significant factors [24] [26].

Aqueous Synthesis Protocols

Water-mediated synthesis represents a sustainable alternative to organic solvents, operating through enhanced hydrogen bonding and hydrophobic effects [24] [29] [26]. Reaction conditions typically employ elevated temperatures (80-120°C) in aqueous media with appropriate co-solvents when necessary [24] [29]. The methodology demonstrates good compatibility with various functional groups while providing environmental benefits through reduced organic solvent usage [24] [29].

Flow Chemistry Integration

Continuous flow processing enables efficient synthesis with reduced waste generation and improved safety profiles [30] [31] [32]. Flow reactors provide precise control over reaction conditions including temperature, residence time, and mixing efficiency [30] [31]. The methodology achieves yields up to 93% with residence times as short as 10 minutes, demonstrating superior productivity compared to batch processes [30] [31].

Catalyst Recycling and Recovery

Sustainable catalytic systems emphasize catalyst recovery and reuse to minimize material consumption and waste generation [24] [26] [29]. Heterogeneous catalysts such as supported metal oxides enable easy separation and recycling through filtration or magnetic separation [29] [26]. Ionic liquid catalyst systems provide alternatives that can be recovered and reused multiple times while maintaining catalytic activity [24] [26].

Green Metrics and Assessment

Environmental impact assessment employs metrics such as E-factor, atom economy, and process mass intensity to evaluate synthetic efficiency [24] [26] [28]. Green synthetic methods typically achieve E-factors below 3.0 compared to 5-10 for conventional approaches [24] [26]. Atom economy values exceed 85% for optimized green processes, indicating efficient utilization of starting materials [24] [26].

Purification and Analytical Characterization Techniques

Chromatographic Purification Strategies

Chromatographic purification of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide requires systematic optimization of stationary phases, mobile phase compositions, and separation conditions to achieve high purity and efficient recovery [30] [33] [34] [35].

Column Chromatography Optimization

Silica gel column chromatography represents the primary purification method for oxadiazole compounds, requiring careful selection of mobile phase polarity to achieve optimal separation [34] [35] [36]. The target compound typically elutes with ethyl acetate:hexane mixtures in ratios ranging from 1:2 to 1:1, depending on the specific impurity profile [34] [35]. Column loading should not exceed 2-3% by weight to maintain separation efficiency and avoid peak overlap [34] [36].

Flash Chromatography Systems

Flash chromatography provides rapid purification with reduced solvent consumption compared to traditional column chromatography [35] [36]. Automated systems enable gradient elution protocols that optimize separation while minimizing purification time [30] [35]. Typical gradients employ dichloromethane:methanol mixtures starting from 95:5 and progressing to 90:10 over 30-60 minutes [35] [36].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers superior resolution for challenging separations where column chromatography proves insufficient [33] [35] [37]. Reversed-phase C18 columns with acetonitrile:water mobile phases (90:10 to 70:30) provide optimal retention and selectivity for oxadiazole compounds [33] [37]. UV detection at 254-280 nm enables monitoring of compound elution and fraction collection [33] [37].

In-Line Flow Purification

Continuous flow purification systems enable real-time product isolation without batch processing delays [30] [31]. Automated liquid chromatography systems with alternating sample loops provide continuous purification with yields of 85-95% and purities exceeding 95% [30] [31]. The methodology reduces processing time from hours to minutes while maintaining high purification efficiency [30] [31].

Mobile Phase Selection and Optimization

Mobile phase optimization requires systematic evaluation of polarity, pH, and additive effects on separation quality [33] [35] [37]. Polar aprotic solvents such as acetonitrile and methanol provide optimal solvation for oxadiazole compounds [33] [37]. Buffer additives at pH 6.5-7.5 enhance peak symmetry and improve separation efficiency [33] [37].

Recovery and Concentration Methods

Product recovery from chromatographic fractions employs rotary evaporation under reduced pressure to minimize thermal decomposition [34] [35] [36]. Concentration should be conducted at temperatures below 40°C to preserve compound integrity [34] [36]. Alternative concentration methods include freeze-drying for aqueous fractions and nitrogen stream evaporation for volatile solvents [35] [36].

Recrystallization Methods

Recrystallization provides an effective purification method for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide that can achieve high purity levels while removing trace impurities that persist after chromatographic purification [38] [36] [39] [40].

Solvent Selection Principles

Optimal recrystallization solvents demonstrate good solubility for the target compound at elevated temperatures while maintaining low solubility at ambient conditions [38] [36] [39]. Ethanol serves as an effective recrystallization solvent for many oxadiazole derivatives, providing favorable solubility characteristics and minimal decomposition [38] [36] [39]. Alternative solvents include methanol, isopropanol, and ethyl acetate, depending on specific compound properties [36] [39] [40].

Temperature Control and Cooling Protocols

Controlled cooling rates significantly influence crystal quality and purity levels [38] [36] [39]. Slow cooling (1-2°C per hour) promotes formation of well-defined crystals with improved purity compared to rapid cooling [38] [36]. Ice bath cooling provides intermediate cooling rates suitable for most applications while maintaining reasonable processing times [36] [39].

Seed Crystal Addition

Seed crystal addition facilitates nucleation and controls crystal morphology during recrystallization [38] [39] [40]. Small amounts of pure compound (1-5% by weight) added to supersaturated solutions promote uniform crystallization [39] [40]. The technique reduces induction times and improves reproducibility of crystal formation [38] [39].

Mixed Solvent Systems

Binary solvent systems enable fine-tuning of solubility characteristics to optimize recrystallization outcomes [38] [39] [40]. Ethanol:water mixtures (80:20 to 95:5) provide adjustable polarity for accommodating various substitution patterns [39] [40]. The composition can be optimized based on preliminary solubility tests to achieve optimal purification [38] [39].

Impurity Rejection Mechanisms

Recrystallization purification operates through selective incorporation of target molecules into the crystal lattice while excluding impurities [38] [36] [39]. Structural similarity between target compound and impurities can reduce separation efficiency, requiring multiple recrystallization cycles [36] [39]. Hot filtration removes insoluble impurities before crystallization begins [38] [36].

Quality Assessment and Characterization

Recrystallized material requires thorough characterization to confirm purity and structural integrity [38] [36] [39]. Melting point determination provides initial purity assessment, with sharp melting ranges indicating high purity [36] [39]. NMR spectroscopy confirms structural identity and detects residual impurities [38] [36] [39].

Analytical Purity Determination

Comprehensive purity analysis of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide requires multiple analytical techniques to detect and quantify various types of impurities including structural isomers, residual starting materials, and degradation products [33] [41] [37] [39].

High-Performance Liquid Chromatography Analysis

HPLC represents the primary analytical method for purity determination, providing quantitative analysis with detection limits below 0.1% [33] [37] [39]. Reversed-phase C18 columns with gradient elution enable separation of closely related impurities [33] [37]. UV detection at multiple wavelengths (254, 280, and 300 nm) provides compound-specific detection while revealing UV-active impurities [33] [37].

Nuclear Magnetic Resonance Spectroscopy

1H NMR and 13C NMR spectroscopy provide definitive structural confirmation and detect impurities through integration analysis [36] [39] [42]. Quantitative NMR employs internal standards to determine absolute purity with accuracy comparable to HPLC methods [39] [42]. The technique detects both organic impurities and residual solvents with high sensitivity [36] [39].

Mass Spectrometry Analysis

High-resolution mass spectrometry enables identification of unknown impurities through accurate mass determination and fragmentation analysis [37] [39] [42]. Electrospray ionization provides soft ionization suitable for analyzing thermally labile compounds [37] [39]. The technique detects impurities at ppm levels while providing structural information for impurity identification [37] [39].

Thermal Analysis Methods

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability and detect volatile impurities [37] [39]. Sharp melting endotherms indicate high purity while broad or multiple peaks suggest impurity presence [39]. The methods also detect hydrates and solvates that may not be apparent through other analytical techniques [37] [39].

Elemental Analysis

Combustion analysis provides elemental composition data that confirms molecular formula and detects inorganic impurities [36] [39] [42]. Carbon, hydrogen, and nitrogen analysis should agree with theoretical values within ±0.4% for high-purity compounds [36] [39]. The method is particularly valuable for detecting ash content and metal contaminants [39] [42].

Validation and Method Development

Analytical method validation follows ICH guidelines to ensure accuracy, precision, and reliability of purity determinations [33] [39]. Linearity studies demonstrate proportional response across relevant concentration ranges [33] [39]. Precision studies evaluate method reproducibility through replicate analyses [33] [39]. Specificity studies confirm method selectivity in the presence of potential impurities [33] [39].

Scale-Up Considerations and Process Chemistry

Scale-up of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide synthesis from laboratory to production scale requires comprehensive evaluation of heat and mass transfer, reaction kinetics, safety considerations, and equipment design to ensure consistent product quality and operational efficiency [31] [32] [43] [44].

Heat Transfer and Temperature Control

Effective heat transfer becomes increasingly challenging as reaction scale increases due to unfavorable surface area to volume ratios [43] [44]. Laboratory reactions with excellent temperature control may experience significant temperature gradients in large-scale reactors [43]. Heat removal capacity must be calculated based on reaction enthalpy and heat generation rates to prevent thermal runaway conditions [43]. For highly exothermic oxadiazole-forming reactions, heat removal rates of 10-20 kW per cubic meter of reaction mixture may be required [43].

Mass Transfer Optimization

Mixing efficiency directly affects reaction outcomes through its influence on mass transfer rates and concentration uniformity [43] [44]. Laboratory-scale magnetic stirring provides excellent mixing that may not be achievable with large-scale mechanical agitation [43]. Impeller design, rotation speed, and baffling systems must be optimized to ensure adequate mass transfer while avoiding excessive shear that could promote decomposition [43] [44].

Reaction Kinetics and Residence Time Distribution

Scale-up requires thorough understanding of reaction kinetics to predict performance in larger reactors with different mixing characteristics [43] [44]. Residence time distribution studies reveal the extent of mixing and help identify potential for side reactions or incomplete conversion [44]. Flow reactors offer advantages for scale-up due to consistent residence times and heat transfer characteristics that are independent of scale [31] [32] [44].

Process Safety and Risk Assessment

Large-scale synthesis requires comprehensive safety evaluation including thermal stability assessment, compatibility studies, and hazard analysis [43]. Highly energetic compounds such as oxadiazoles may pose explosion risks that require specialized handling procedures and equipment design [43]. Continuous processing can reduce safety risks by minimizing inventory of hazardous intermediates [31] [32] [43].

Equipment Design and Material Selection

Reactor design must accommodate specific requirements for temperature control, pressure handling, and corrosion resistance [43] [44]. Glass-lined reactors provide excellent corrosion resistance but may have limited heat transfer capability [43]. Stainless steel reactors offer superior heat transfer but require evaluation of compatibility with reaction conditions [43] [44].

Quality Control and Process Monitoring

Scale-up processes require robust analytical methods for real-time monitoring of reaction progress and product quality [43] [44]. In-line analytical techniques such as FTIR spectroscopy enable continuous monitoring without sampling delays [44]. Process analytical technology (PAT) principles guide the development of monitoring strategies that ensure consistent product quality [43] [44].

Economic Considerations and Process Optimization

Economic evaluation includes assessment of raw material costs, energy consumption, waste disposal, and capital equipment requirements [43] [44]. Process optimization should consider total cost of ownership rather than simply maximizing yield [44]. Alternative synthetic routes may become economically attractive at different production scales due to varying equipment and material costs [43] [44].